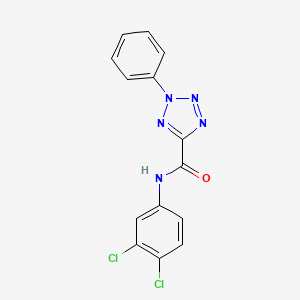

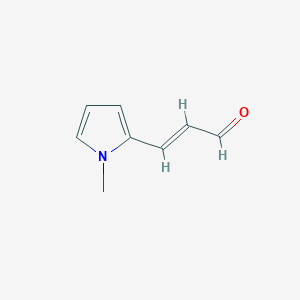

![molecular formula C11H19ClN2O2 B2803547 Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2007921-06-2](/img/structure/B2803547.png)

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound . It is similar to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride , which has a molecular weight of 262.78 . The compound is stored in an inert atmosphere at 2-8°C . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a similar compound, is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H .Chemical Reactions Analysis

The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode . The most notable compounds have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 262.78 . The compound is stored in an inert atmosphere at 2-8°C .科学的研究の応用

Improved Synthetic Routes

Research has highlighted improved synthetic routes for related diazaspiro nonane compounds, aiming at higher efficiency and better yield. For instance, a modified method for synthesizing Diazaspiro[4.4] nonane, starting from malononitrile, has been noted for its advantages in efficiency and yield, indicating a broader implication for the synthesis of related compounds like Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (Ji Zhiqin, 2004).

Advanced Material Synthesis

The synthesis and characterization of novel polymers incorporating similar diazaspiro nonane structures have shown promising antibacterial activities. This suggests potential applications in developing antimicrobial materials or coatings, which could be relevant for medical devices or surfaces to reduce infection risks (Yuyu Sun & Gang Sun, 2001).

Medicinal Chemistry and Drug Discovery

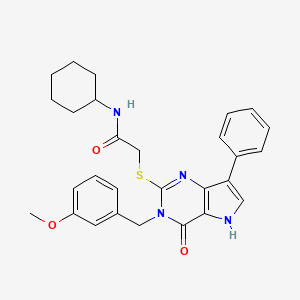

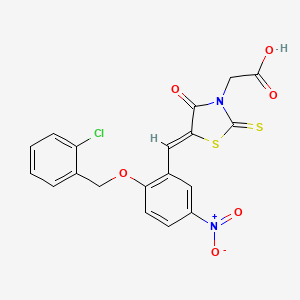

In the realm of medicinal chemistry, compounds with the diazaspiro nonane motif have been explored for various biological activities. For example, new benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and found to exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020). Additionally, novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus were designed to inhibit osteoclast activity, presenting a new approach to preventing pathological bone loss without affecting bone formation, indicating the potential for developing anti-osteoporotic drugs (Lucile Mounier et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of spiro compounds, including those similar to Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, have been a focus of research. These studies aim at developing new synthetic methodologies and understanding the chemical properties of these compounds, which could have implications in the synthesis of complex organic molecules (B. K. Wasson, J. Kernan, & J. M. Parker, 1963).

作用機序

Sigma receptors (SRs), termed as sigma-1 (S1R) and sigma-2 (S2R) receptor, are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .

Safety and Hazards

将来の方向性

The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The study might establish the importance of 2,7-diazaspiro[3.5]nonane core for the development of S1R compounds with specific agonist or antagonist profile and the role of the diazabicyclo[4.3.0]nonane in the development of novel SR ligands .

特性

IUPAC Name |

prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-8-11(9-13)3-5-12-6-4-11;/h2,12H,1,3-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDUWYHDTBCMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CC2(C1)CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

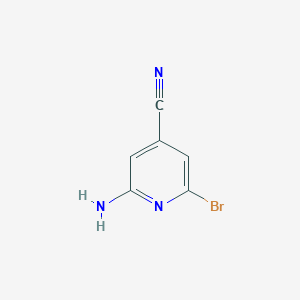

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)

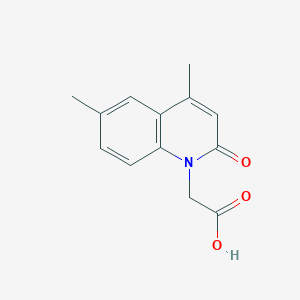

![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)

![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)

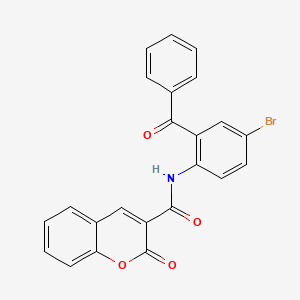

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)

![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)